LY310762

Description

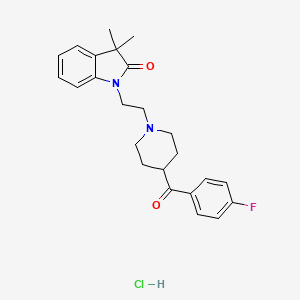

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O2.ClH/c1-24(2)20-5-3-4-6-21(20)27(23(24)29)16-15-26-13-11-18(12-14-26)22(28)17-7-9-19(25)10-8-17;/h3-10,18H,11-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCLFQZPFYNVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474689 | |

| Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192927-92-7 | |

| Record name | LY-310762 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-310762 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUX78WM9U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY310762 (Mevidalen)

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY310762, also known as mevidalen, is a novel, orally bioavailable small molecule that acts as a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, mevidalen enhances the affinity and/or efficacy of the endogenous neurotransmitter, dopamine, at its natural binding site.[3][4] This allosteric mechanism offers a potentially more nuanced and physiological modulation of the dopamine system, avoiding some of the limitations observed with direct D1 agonists, such as a narrow therapeutic window and the development of tachyphylaxis.[1][5] Mevidalen is currently under clinical investigation for the treatment of neurodegenerative disorders, including dementia with Lewy bodies and Parkinson's disease dementia.[1][4] This guide provides a comprehensive overview of the mechanism of action of LY310762, detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: Positive Allosteric Modulation of the Dopamine D1 Receptor

The primary mechanism of action of LY310762 is its function as a positive allosteric modulator of the dopamine D1 receptor.[1][6] The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, couples to the Gs alpha subunit (Gαs). This coupling initiates a signaling cascade by activating adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of various downstream targets, ultimately modulating neuronal excitability and gene expression.

LY310762 binds to a topographically distinct allosteric site on the D1 receptor, which is located on the intracellular side of the receptor.[7] This binding event induces a conformational change in the receptor that enhances the affinity of dopamine for its orthosteric binding site.[4][8] By potentiating the effects of endogenous dopamine, LY310762 is thought to amplify D1 receptor signaling in a more physiologically relevant manner than direct agonists.[7]

Molecular Binding Site

Cryo-electron microscopy (cryo-EM) studies and molecular dynamics simulations have provided insights into the binding of LY310762 to the D1 receptor.[1][5] These studies suggest that LY310762 binds to a pocket located near the intracellular loop 2 (IL2) of the receptor.[9] The binding of LY310762 is believed to stabilize the helical conformation of IL2, which in turn influences the conformation of the transmembrane helices and the orthosteric binding pocket, thereby increasing the receptor's affinity for dopamine.[9]

Signaling Pathway

The potentiation of dopamine binding by LY310762 leads to an enhanced activation of the canonical Gs-cAMP signaling pathway. This results in a greater production of cAMP in the presence of dopamine, leading to amplified downstream signaling.

Quantitative Pharmacology

The pharmacological profile of LY310762 has been characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/Cell Line | Value | Reference |

| EC50 (cAMP Assay) | Human (HEK293) | 3.0 nM | [6] |

| Selectivity | Human D5 Receptor | >10 µM (EC50) | [6] |

| 14 other GPCRs | High selectivity | [6] |

Table 2: Preclinical and Clinical Pharmacokinetics

| Parameter | Species | Dose | Value | Reference |

| Oral Bioavailability | Preclinical models | N/A | Orally bioavailable | [4][8] |

| Blood-Brain Barrier | Preclinical models | N/A | Crosses | [4][8] |

| Tmax (median) | Healthy Humans | 25-200 mg (single dose) | ~2-3 hours | [7] |

| t1/2 (mean) | Healthy Humans | 25-200 mg (single dose) | ~12 hours | [7] |

| Tmax (median) | Parkinson's Patients | 15-75 mg (multiple dose) | ~2 hours | [4][8] |

| CLss/F (apparent) | Parkinson's Patients | 15-75 mg (multiple dose) | 20-25 L/h | [4][8] |

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the mechanism of action of LY310762.

In Vitro cAMP Accumulation Assay

This assay is fundamental for determining the functional potency of LY310762 as a D1 PAM.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor.

-

Assay Principle: The assay measures the potentiation of dopamine-induced cAMP production by LY310762.

-

Protocol Outline:

-

HEK293-D1 cells are plated in 96-well plates and cultured to confluency.

-

The culture medium is removed, and cells are washed with assay buffer.

-

Cells are pre-incubated with varying concentrations of LY310762 or vehicle.

-

A sub-maximal concentration of dopamine (e.g., EC20) is added to stimulate the D1 receptor.

-

The cells are incubated for a specified time to allow for cAMP accumulation.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data are normalized to the response of dopamine alone and a maximal dopamine concentration to determine the EC50 of LY310762's potentiating effect.

-

In Vivo Behavioral Pharmacology in Humanized D1 Mice

Due to species differences in the affinity of D1 PAMs, preclinical in vivo studies are often conducted in transgenic mice expressing the human D1 receptor (hD1 mice).[10]

-

Animal Model: Humanized D1 knock-in mice.

-

Objective: To assess the effects of LY310762 on D1-mediated behaviors, such as locomotor activity and wakefulness.[11]

-

Protocol Outline (Locomotor Activity):

-

hD1 mice are individually housed in open-field arenas equipped with automated activity monitoring systems.

-

Animals are allowed to habituate to the testing environment.

-

LY310762 or vehicle is administered orally at various doses.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period post-dosing.

-

Data are analyzed to determine the dose-response relationship of LY310762 on locomotor activity.

-

-

Protocol Outline (Wakefulness Study):

-

hD1 mice are instrumented for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

-

Following a baseline recording period, mice may be sleep-deprived for a set duration.

-

LY310762 or vehicle is administered orally.

-

EEG/EMG recordings are continued, and the latency to sleep onset and the duration of wakefulness, NREM, and REM sleep are quantified.[11]

-

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to investigate the binding mode and allosteric mechanism of LY310762 at an atomic level.[5][12]

-

System Setup:

-

The starting structure is a cryo-EM model of the human D1 receptor in complex with Gs protein, dopamine, and LY310762.

-

The receptor-ligand complex is embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.

-

-

Simulation Protocol:

-

The system is first minimized to remove steric clashes.

-

A series of equilibration steps are performed with restraints on the protein and ligands, which are gradually released.

-

Production simulations are run for extended periods (e.g., microseconds) without restraints to observe the dynamics of the system.

-

-

Analysis:

-

Trajectory analysis is performed to assess the stability of LY310762 in its binding pocket.

-

Interactions between LY310762 and receptor residues are monitored to identify key binding determinants.

-

Conformational changes in the receptor upon LY310762 binding are analyzed to understand the allosteric mechanism.

-

Concluding Summary

LY310762 (mevidalen) represents a promising therapeutic agent with a distinct mechanism of action as a positive allosteric modulator of the dopamine D1 receptor. Its ability to enhance endogenous dopamine signaling offers a potential advantage over traditional orthosteric agonists. The comprehensive characterization of its pharmacology, from in vitro potency and selectivity to in vivo behavioral effects and molecular-level interactions, provides a strong foundation for its ongoing clinical development. The experimental methodologies outlined in this guide have been crucial in elucidating the nuanced mechanism of this novel compound and will continue to be vital in the development of future allosteric modulators for the treatment of neuropsychiatric and neurodegenerative disorders.

References

- 1. alzforum.org [alzforum.org]

- 2. Mevidalen - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor–Positive Allosteric Modulator, in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. LY3154207 | Dopamine D1 PAM | Probechem Biochemicals [probechem.com]

- 7. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor‐Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator, in Patients With Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Dopamine D1 Receptor Positive Allosteric Modulator Mevidalen (LY3154207) Enhances Wakefulness in the Humanized D1 Mouse and in Sleep-Deprived Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

LY310762: A Technical Guide to its Binding Affinity and 5-HT1D Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of LY310762, a selective 5-HT1D receptor antagonist. The document details its binding affinity, the experimental procedures for its determination, and the associated intracellular signaling pathways.

Quantitative Binding Data

The binding affinity of LY310762 for the human 5-HT1D receptor has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) serves as a quantitative measure of this affinity, with a lower Ki value indicating a higher binding affinity.

| Compound | Receptor | Ki (nM) | Receptor Type | Species | Notes |

| LY310762 | 5-HT1D | 249 | Serotonin (B10506) | Human | Selective antagonist.[1] |

| LY310762 | 5-HT1B | - | Serotonin | Human | Weak affinity.[1] |

Experimental Protocols

The determination of the Ki value for LY310762 at the 5-HT1D receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (LY310762) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Radioligand Binding Assay for 5-HT1D Receptor

This protocol outlines a standard filtration binding assay to determine the inhibitory constant (Ki) of a test compound like LY310762.

1. Materials:

- Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT1D receptor (e.g., HEK293 or CHO cells).

- Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the 5-HT1D receptor (e.g., [³H]-GR127935).

- Test Compound: LY310762.

- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations like MgCl₂.

- Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the 5-HT1D receptor (e.g., 10 µM serotonin).

- Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters (e.g., Whatman GF/B or GF/C).

- Scintillation Counter and scintillation fluid.

2. Membrane Preparation:

- Culture cells expressing the human 5-HT1D receptor to a high density.

- Harvest the cells and homogenize them in an ice-cold lysis buffer.

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

- Wash the membrane pellet with fresh assay buffer and resuspend it to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA assay).

3. Assay Procedure:

- Prepare a series of dilutions of the test compound, LY310762.

- In a 96-well plate, set up triplicate wells for:

- Total Binding: Contains the radioligand and assay buffer.

- Non-specific Binding: Contains the radioligand and a high concentration of the non-specific binding control.

- Competition: Contains the radioligand and varying concentrations of LY310762.

- Add the prepared cell membrane suspension to each well.

- Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.

- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

- Terminate the incubation by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

- Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the LY310762 concentration to generate a competition curve.

- Determine the IC50 value (the concentration of LY310762 that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation :

- Ki = IC50 / (1 + ([L]/Kd))

- Where:

- [L] is the concentration of the radioligand used in the assay.

- Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

Caption: Workflow for Ki Determination of LY310762.

5-HT1D Receptor Signaling Pathway

Caption: 5-HT1D Receptor Signaling Pathway.

Mechanism of Action

The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[2] Upon activation by its endogenous ligand, serotonin (5-HT), the 5-HT1D receptor couples to inhibitory G proteins, specifically of the Gi/o family. This coupling leads to the inhibition of the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to changes in cellular function, including the modulation of neurotransmitter release.

LY310762, as a selective 5-HT1D receptor antagonist, binds to the receptor but does not elicit this downstream signaling cascade. Instead, it competitively blocks the binding of serotonin, thereby preventing the receptor's activation and the subsequent inhibition of adenylyl cyclase. This action effectively antagonizes the physiological effects mediated by the 5-HT1D receptor.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of 5-HT1D Receptors in Neurological Disorders

Abstract

The 5-hydroxytryptamine (5-HT) system is a critical regulator of a vast array of physiological and pathological processes within the central nervous system (CNS). Among the diverse family of serotonin (B10506) receptors, the 5-HT1D receptor subtype, a Gi/o protein-coupled receptor, has emerged as a key player in the pathophysiology of several neurological disorders. Primarily recognized for its pivotal role in migraine, where it serves as a primary target for the triptan class of drugs, emerging evidence suggests its involvement in other conditions such as cluster headache, depression, and potentially neurodegenerative diseases. This technical guide provides a comprehensive overview of the 5-HT1D receptor, detailing its signaling pathways, its established and putative roles in various neurological disorders, and the experimental methodologies used to investigate its function. Quantitative data on ligand binding and receptor function are presented for comparative analysis, and key processes are visualized through signaling and workflow diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to the 5-HT1D Receptor

The 5-HT1D receptor is a member of the 5-HT1 receptor subfamily, which also includes the 5-HT1A, 5-HT1B, 5-HT1E, and 5-HT1F subtypes.[1] These receptors are G protein-coupled receptors (GPCRs) that share significant sequence homology.[1] The 5-HT1D receptor, like other members of the 5-HT1 family, is primarily coupled to inhibitory Gi/o proteins.[1] Its activation leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[4][5]

Functionally, 5-HT1D receptors act as terminal autoreceptors on serotonin neurons, inhibiting serotonin release.[6][7] They also function as heteroreceptors on other types of neurons to modulate the release of various neurotransmitters.[4][5][6]

In humans, the terminal autoreceptor that regulates serotonin release is the 5-HT1D receptor, whereas in rodents, this role is primarily fulfilled by the 5-HT1B receptor.[7] This species difference is a critical consideration in preclinical drug development. 5-HT1D receptors are distributed throughout the CNS, with high concentrations found in the basal ganglia (globus pallidus, substantia nigra) and cortex.[8][9]

Signaling Pathways of the 5-HT1D Receptor

The canonical signaling pathway for the 5-HT1D receptor is initiated by the binding of serotonin or an agonist ligand. This binding event induces a conformational change in the receptor, leading to the activation of its associated heterotrimeric Gi/o protein. The activated G protein dissociates into its Gαi/o and Gβγ subunits, which then mediate downstream effects.

-

Gαi/o Subunit: The primary role of the Gαi/o subunit is to inhibit the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration leads to reduced activity of protein kinase A (PKA).

-

Gβγ Subunit: The Gβγ subunit can directly modulate the activity of ion channels, particularly G-protein-activated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

Beyond the canonical pathway, studies have suggested that 5-HT1D receptors can also couple to other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cellular processes like proliferation and differentiation.[2]

Caption: Canonical Gi/o-coupled signaling pathway of the 5-HT1D receptor.

Role of 5-HT1D Receptors in Neurological Disorders

Migraine and Cluster Headache

The most well-documented role of the 5-HT1D receptor is in the pathophysiology and treatment of migraine.[10][11] The therapeutic efficacy of triptans, the gold standard for acute migraine treatment, is mediated through their agonist activity at 5-HT1B and 5-HT1D receptors.[11][12] The anti-migraine action of these drugs is attributed to three primary mechanisms:[12][13]

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial blood vessels leads to their constriction.[10][12]

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P.[10][12][14] This action reduces neurogenic inflammation in the dura mater.[14]

-

Inhibition of Nociceptive Transmission: Triptans that can penetrate the central nervous system may also act on 5-HT1D receptors within the trigeminal nucleus caudatus in the brainstem to inhibit pain signal transmission.[10][12]

Similarly, altered function of cerebral serotonergic systems mediated by 5-HT1D receptors has been observed in patients with episodic cluster headache.[15] Neuroendocrine studies using the 5-HT1B/1D agonist sumatriptan (B127528) showed blunted growth hormone responses in patients with active cluster headache, suggesting receptor dysfunction.[15]

Depression and Anxiety

The involvement of the 5-HT1D receptor in major depression is an area of active investigation. Brain serotonin function is known to be abnormal in depression, and evidence points towards the dysfunction of specific receptor subtypes.[16] Neuropharmacological challenge studies using sumatriptan have revealed a reduced sensitivity of 5-HT1D receptors in patients with unipolar major depression.[17] Specifically, the growth hormone (GH) response to sumatriptan was significantly blunted in depressed individuals compared to healthy controls, suggesting impaired receptor function.[17] This finding implies that reduced function of 5-HT1D autoreceptors could contribute to the pathophysiology of major depression.[16][17]

While the role of 5-HT1A receptors in anxiety is well-established, the specific contribution of 5-HT1D receptors is less clear.[6][18] However, given that 5-HT1D receptors modulate the release of serotonin and other neurotransmitters like dopamine (B1211576) and norepinephrine, they are considered potential therapeutic targets for mood and anxiety disorders.[4][5][19]

Neurodegenerative Diseases

Emerging evidence suggests a potential role for the broader serotonin system, including 5-HT1D receptors, in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][5][19][20] Disruptions in serotonergic neurotransmission are linked to both cognitive and non-cognitive symptoms in these conditions.[3][20] Modulating the activity of 5-HT1D receptors could potentially help in balancing neurotransmitter levels and alleviating some symptoms, though research in this area is still in its early stages.[5][19]

Quantitative Data on 5-HT1D Receptor Ligands

The development of selective ligands has been crucial for elucidating the function of the 5-HT1D receptor. The following table summarizes the binding affinities (Ki) of several key compounds at human 5-HT1D receptors and related subtypes for comparison.

| Compound | Type | 5-HT1D Ki (nM) | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1F Ki (nM) | Reference(s) |

| 5-HT (Serotonin) | Endogenous Agonist | ~7.1 | ~2.5 | ~14 | ~7.8 | [21][22] |

| 5-CT | Non-selective Agonist | 0.82 | 2.5 | 5.3 | ~700 | [21][23] |

| Sumatriptan | 1B/1D Agonist | 20-30 | >100 | ~14 | ~30 | [23] |

| Zolmitriptan | 1B/1D Agonist | ~2 | ~15 | ~2.5 | ~20 | [23] |

| Eletriptan | 1B/1D/1F Agonist | High Affinity | Modest Affinity | High Affinity | High Affinity | [11] |

| GR 127935 | 1B/1D Antagonist | High Affinity | Low Affinity | High Affinity | Low Affinity | [7] |

Note: Ki values are compiled from multiple sources and represent approximate affinities. Actual values may vary depending on the specific assay conditions.

Key Experimental Protocols

Investigating the 5-HT1D receptor requires a variety of in vitro and in vivo techniques to characterize its pharmacological and physiological properties.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for the 5-HT1D receptor.

-

Objective: To measure the displacement of a specific radiolabeled ligand from the receptor by a competitive, unlabeled test compound.

-

Methodology:

-

Membrane Preparation: Cells or tissues expressing the 5-HT1D receptor are homogenized and centrifuged to isolate cell membranes containing the receptor.

-

Incubation: The membranes are incubated with a constant concentration of a high-affinity radioligand (e.g., [³H]5-CT) and varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from the unbound fraction.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Inhibition

This assay measures the functional consequence of 5-HT1D receptor activation, which is the inhibition of adenylyl cyclase.

-

Objective: To quantify the ability of an agonist to inhibit cAMP production in cells expressing the 5-HT1D receptor.

-

Methodology:

-

Cell Culture: A cell line (e.g., HEK293) stably expressing the human 5-HT1D receptor is cultured.

-

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test agonist.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The concentration-response curve for the agonist's inhibition of forskolin-stimulated cAMP accumulation is plotted to determine its potency (EC50) and efficacy (Emax).

-

In Vivo Neuropharmacological Challenge Study

This protocol is used to assess the functional sensitivity of 5-HT1D receptors in living subjects, including humans.

-

Objective: To measure a physiological or neuroendocrine response following the administration of a selective 5-HT1D receptor agonist.

-

Methodology: The workflow involves administering a probe drug (e.g., sumatriptan) and measuring a downstream biomarker, such as growth hormone (GH) release.[17]

Caption: Workflow for a neuropharmacological challenge study.

Conclusion and Future Directions

The 5-HT1D receptor is a validated and critical therapeutic target for headache disorders, most notably migraine. Its role as a presynaptic inhibitory receptor on trigeminal neurons is central to the mechanism of action of the most effective acute migraine therapies. While its involvement in other neurological conditions like depression is supported by clinical evidence suggesting receptor hyposensitivity, further research is required to fully elucidate its contribution and therapeutic potential. The development of more selective 5-HT1D receptor agonists and antagonists, devoid of the vasoconstrictive effects associated with 5-HT1B receptor activation, remains a key goal for drug development.[10] Such compounds could offer safer and more targeted therapeutic options, not only for migraine but potentially for a broader range of neurological and psychiatric disorders. Future research focusing on the specific signaling pathways and protein-protein interactions of the 5-HT1D receptor will be instrumental in designing the next generation of modulators for these complex diseases.

References

- 1. 5-HT1 receptor - Wikipedia [en.wikipedia.org]

- 2. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are 5-HT1D receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]

- 6. Frontiers | Latest updates on the serotonergic system in depression and anxiety [frontiersin.org]

- 7. Species differences in 5-HT autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT1D receptor - Wikipedia [en.wikipedia.org]

- 9. Serotonin 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The biology of serotonin receptors: focus on migraine pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-HT1 receptors in migraine pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Abnormal 5-HT1D receptor function in cluster headache: a neuroendocrine study with sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Decreased sensitivity of 5-HT1D receptors in melancholic depression | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 17. Abnormal 5-HT1D receptor function in major depression: a neuropharmacological challenge study using sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Serotonin-prefrontal cortical circuitry in anxiety and depression phenotypes: pivotal role of pre- and post-synaptic 5-HT1A receptor expression [frontiersin.org]

- 19. What are 5-HT1D receptor partial agonists and how do they work? [synapse.patsnap.com]

- 20. Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 23. acnp.org [acnp.org]

The 5-HT7 Receptor: A Novel Target for Therapeutic Intervention in Alzheimer's Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a significant and growing global health challenge, with current therapeutic options offering limited symptomatic relief. The complex pathophysiology of AD necessitates the exploration of novel therapeutic targets beyond the traditional amyloid and tau hypotheses. The serotonergic system, a key regulator of mood, cognition, and neuronal plasticity, has emerged as a promising area of investigation.[1][2][3] This technical guide focuses on the serotonin (B10506) 7 receptor (5-HT7R), a G-protein coupled receptor increasingly implicated in the molecular mechanisms underlying learning, memory, and synaptic plasticity, and its potential as a therapeutic target for Alzheimer's disease.[4][5] This document provides an in-depth overview of the preclinical rationale, mechanism of action, and key experimental methodologies for investigating 5-HT7R modulators in the context of AD research.

The 5-HT7 Receptor: A Profile

The 5-HT7 receptor is one of the most recently identified serotonin receptor subtypes and is predominantly expressed in brain regions critical for cognitive function, including the hippocampus, cortex, and thalamus.[4] It is a Gs-protein coupled receptor, and its activation primarily leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] The 5-HT7R is involved in the regulation of a wide range of physiological processes, including circadian rhythms, sleep, thermoregulation, and mood.[4][7] Of particular relevance to Alzheimer's disease, the 5-HT7R plays a crucial role in modulating neuronal plasticity, neurite outgrowth, and synaptogenesis.[5][8]

Rationale for Targeting the 5-HT7 Receptor in Alzheimer's Disease

The rationale for targeting the 5-HT7R in Alzheimer's disease is multifaceted, stemming from its influence on key pathological features of the disease:

-

Synaptic Plasticity and Cognitive Enhancement: The 5-HT7 receptor is a key modulator of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[5] Activation of 5-HT7R has been shown to rescue deficits in LTP and LTD in animal models of neurodevelopmental diseases, suggesting its potential to counteract the synaptic dysfunction observed in AD.[5] Preclinical studies have demonstrated that both agonists and antagonists of the 5-HT7R can have pro-cognitive effects, depending on the specific cognitive domain and experimental model.[6]

-

Neuronal Morphology and Synaptogenesis: The 5-HT7 receptor is involved in the structural plasticity of neurons.[5] Prolonged activation of the 5-HT7R promotes the formation of dendritic spines and facilitates synaptogenesis in cortical and striatal neurons.[8] This suggests that targeting the 5-HT7R could potentially help to restore or preserve the synaptic connections that are lost in the course of Alzheimer's disease.

-

Neuroinflammation and Neuroprotection: Emerging evidence suggests a role for the 5-HT7 receptor in modulating neuroinflammatory processes. While not extensively detailed in the provided search results, the broader serotonergic system is known to influence immune responses in the brain. Furthermore, 5-HT7 receptor agonists have demonstrated neuroprotective effects against excitotoxicity, a common pathological event in neurodegenerative diseases.[4][7]

Quantitative Data on 5-HT7 Receptor Ligands

While specific quantitative data for "LY310762" is not available, the following table summarizes representative data for well-characterized 5-HT7 receptor ligands from the scientific literature to provide a comparative overview.

| Compound | Class | Affinity (Ki, nM) | Functional Activity | Key Preclinical Finding | Reference |

| 5-CT | Agonist | High | Full Agonist | Induces adenylyl cyclase stimulation | [9] |

| 8-OH-DPAT | Agonist | Moderate | Full or Partial Agonist (species dependent) | Central mechanism of action in thermoregulation | [9] |

| LP-211 | Agonist | High | Selective Agonist | Promotes dendritic spine formation and synaptogenesis | [8] |

| AS-19 | Agonist | High | Selective Agonist | Reverses cognitive deficits in animal models | [6] |

| SB-269970 | Antagonist/Inverse Agonist | High | Potent and Selective | Reverses memory deficits in animal models | [6] |

| SB-656104-A | Antagonist | High | Selective Antagonist | Reverses learning and memory impairments | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the investigation of 5-HT7 receptor modulators for Alzheimer's disease research.

Radioligand Binding Assay for 5-HT7 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT7 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand for the 5-HT7 receptor (e.g., [3H]5-CT or [3H]SB-269970) and varying concentrations of the test compound.

-

Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Assay for Functional Activity

Objective: To determine the functional activity (agonist or antagonist) of a test compound at the 5-HT7 receptor.

Methodology:

-

Cell Culture: Cells expressing the 5-HT7 receptor are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with the test compound (for agonist testing) or with a known 5-HT7R agonist in the presence of varying concentrations of the test compound (for antagonist testing).

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: For agonists, a dose-response curve is generated to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect). For antagonists, the IC50 (concentration that inhibits 50% of the agonist response) is determined, and the Schild analysis can be used to calculate the pA2 value, a measure of antagonist potency.

In Vivo Assessment of Cognitive Enhancement: Novel Object Recognition Test (NORT)

Objective: To evaluate the effect of a test compound on learning and memory in a rodent model of cognitive impairment.

Methodology:

-

Animal Model: An animal model relevant to Alzheimer's disease is used, such as aged rodents or rodents treated with a scopolamine (B1681570) or a NMDA receptor antagonist like dizocilpine (B47880) (MK-801) or ketamine to induce cognitive deficits.[6]

-

Habituation: Animals are habituated to the testing arena in the absence of any objects for a defined period over several days.

-

Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena, and the animal is allowed to explore them for a set amount of time. The time spent exploring each object is recorded.

-

Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

-

Data Analysis: A discrimination index (DI) is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better memory retention. The effect of the test compound, administered before the training or test phase, is compared to that of a vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

5-HT7 Receptor Signaling Pathway

Caption: Canonical Gs-protein coupled signaling pathway of the 5-HT7 receptor.

Experimental Workflow for Novel Object Recognition Test (NORT)

Caption: Standard experimental workflow for the Novel Object Recognition Test.

Conclusion and Future Directions

The 5-HT7 receptor represents a compelling and relatively underexplored target for the development of novel therapeutics for Alzheimer's disease. Its role in fundamental processes of synaptic plasticity and neuronal morphology provides a strong rationale for its investigation. Future research should focus on elucidating the precise downstream signaling pathways involved in the pro-cognitive effects of 5-HT7R modulation, exploring the potential of both agonists and antagonists in different stages of the disease, and developing highly selective ligands with favorable pharmacokinetic and safety profiles for clinical evaluation. The methodologies and data presented in this guide offer a foundational framework for researchers and drug developers to advance the study of the 5-HT7 receptor in the context of Alzheimer's disease and other neurodegenerative disorders.

References

- 1. Serotonergic Regulation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. operamedphys.org [operamedphys.org]

- 3. Serotonin: A New Hope in Alzheimer's Disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective agonists for serotonin 7 (5-HT7) receptor and their applications in preclinical models: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of the Serotonin Receptor 7 in Brain Plasticity: From Development to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin 5-HT7 receptor increases the density of dendritic spines and facilitates synaptogenesis in forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Potential of LY310762 in Parkinson's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current treatments primarily focus on dopamine (B1211576) replacement, which can lead to significant side effects over time. The intricate interplay of various neurotransmitter systems in the pathophysiology of PD presents opportunities for novel therapeutic strategies. This whitepaper explores the theoretical rationale for investigating LY310762, a selective 5-HT1D receptor antagonist, as a potential therapeutic agent for Parkinson's disease. While direct preclinical or clinical evidence for LY310762 in PD is currently unavailable in the public domain, this document synthesizes existing knowledge on the role of the 5-HT1D receptor in the basal ganglia and its modulation of key neurotransmitter systems implicated in PD. This exploration aims to provide a foundation for future research into this novel therapeutic target.

Introduction to LY310762

LY310762 is a potent and selective antagonist of the serotonin (B10506) 1D (5-HT1D) receptor. Its primary mechanism of action is to block the binding of serotonin to this specific receptor subtype, thereby inhibiting its downstream signaling pathways. The serotonergic system is known to modulate a wide range of physiological processes in the central nervous system, and its dysregulation has been implicated in various neurological and psychiatric disorders.

Table 1: Pharmacological Profile of LY310762

| Parameter | Value | Reference |

| Target | 5-HT1D Receptor | N/A |

| Action | Antagonist | N/A |

| Selectivity | Selective for 5-HT1D over other 5-HT receptor subtypes | N/A |

The Serotonergic System and the 5-HT1D Receptor in Parkinson's Disease Pathophysiology

The serotonergic system, which originates in the raphe nuclei and projects throughout the brain, plays a complex and multifaceted role in the pathophysiology of Parkinson's disease. The 5-HT1D receptor is expressed in key brain regions affected by PD, including the basal ganglia, particularly the substantia nigra.[1] Its strategic location suggests a potential role in modulating the activity of neuronal circuits that are disrupted in the disease.

Modulation of Dopamine Release

A critical aspect of Parkinson's disease is the depletion of dopamine. The serotonergic system can influence dopamine release. Some studies suggest that activation of 5-HT1B/1D receptors can increase dopamine release in the nucleus accumbens.[2][3] This finding would initially suggest that a 5-HT1D antagonist like LY310762 might be counterproductive. However, the regulation of dopamine is highly complex and context-dependent. In the parkinsonian brain, particularly in patients undergoing L-DOPA therapy, serotonin neurons can take up L-DOPA, convert it to dopamine, and release it in an unregulated, non-physiological manner, contributing to the development of L-DOPA-induced dyskinesias.[4] The precise role of the 5-HT1D receptor in this "false neurotransmitter" phenomenon remains an area for investigation.

Interaction with GABAergic Pathways

The 5-HT1D receptor is also found on the terminals of GABAergic afferent neurons that synapse onto dopamine neurons in the ventral tegmental area (VTA).[5] Activation of these receptors has been shown to decrease GABA-mediated inhibitory postsynaptic potentials (IPSPs).[5] By antagonizing this effect, LY310762 could potentially alter the inhibitory tone on dopamine neurons, though the net effect on motor control in a parkinsonian state is yet to be determined.

Potential Role in Neuroprotection

A recent preclinical study demonstrated that a 5-HT1B/1D receptor agonist, zolmitriptan, exhibited neuroprotective effects in a rat model of Parkinson's disease.[6] The agonist reduced the deposition of α-synuclein and ameliorated oxidative stress.[6] This finding raises the question of whether a 5-HT1D antagonist would have opposing effects. However, the distinct signaling pathways and downstream effects of agonists versus antagonists at the same receptor warrant careful and separate investigation.

Proposed Preclinical Investigation of LY310762 for Parkinson's Disease

Given the current lack of direct evidence, a systematic preclinical evaluation is necessary to determine the potential of LY310762 in Parkinson's disease. The following outlines a hypothetical experimental workflow.

Experimental Protocols

Animal Models:

-

6-hydroxydopamine (6-OHDA) rat model: This model induces a selective lesion of dopaminergic neurons in the nigrostriatal pathway, mimicking the primary pathology of PD.

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model: This neurotoxin-based model leads to the loss of dopaminergic neurons and motor deficits.

Behavioral Assessments:

-

Cylinder Test: To assess forelimb asymmetry and motor impairment.

-

Rotational Behavior Test: To quantify motor asymmetry in response to dopaminergic agents.

-

Beam Walking Test: To evaluate fine motor coordination and balance.

Neurochemical and Histological Analysis:

-

Immunohistochemistry: To quantify the extent of dopaminergic neuron loss (tyrosine hydroxylase staining) and α-synuclein pathology.

-

In vivo Microdialysis: To measure extracellular levels of dopamine, serotonin, and their metabolites in the striatum following LY310762 administration.

Table 2: Example of a Preclinical Study Design

| Group | Treatment | Animal Model | Primary Outcome Measures |

| 1 | Vehicle Control | 6-OHDA Rat | Behavioral scores, Dopaminergic neuron count |

| 2 | LY310762 (Low Dose) | 6-OHDA Rat | Behavioral scores, Dopaminergic neuron count |

| 3 | LY310762 (High Dose) | 6-OHDA Rat | Behavioral scores, Dopaminergic neuron count |

| 4 | L-DOPA | 6-OHDA Rat | Behavioral scores, Dyskinesia rating |

| 5 | L-DOPA + LY310762 | 6-OHDA Rat | Behavioral scores, Dyskinesia rating |

Visualizing the Hypothesized Mechanisms

The following diagrams illustrate the potential signaling pathways and a hypothetical experimental workflow for investigating LY310762 in Parkinson's disease.

Caption: Hypothesized modulation of dopaminergic neuron activity by LY310762.

Caption: A potential workflow for evaluating LY310762 in a preclinical model of Parkinson's disease.

Conclusion and Future Directions

The investigation of LY310762, a selective 5-HT1D receptor antagonist, for the treatment of Parkinson's disease represents a novel and exploratory avenue of research. While current literature does not provide direct evidence for its efficacy, the known distribution and function of the 5-HT1D receptor in brain regions critical to PD pathophysiology offer a compelling, albeit speculative, rationale for its investigation. The complex interplay between the serotonergic and dopaminergic systems, particularly in the context of long-term L-DOPA therapy, suggests that modulation of specific serotonin receptor subtypes could offer therapeutic benefits.

Future research should focus on rigorous preclinical studies using established animal models of Parkinson's disease to elucidate the effects of 5-HT1D receptor antagonism on motor symptoms, L-DOPA-induced dyskinesias, and underlying neurodegenerative processes. Such studies are essential to validate this novel therapeutic target and to determine if LY310762 or other selective 5-HT1D receptor modulators hold promise for the future management of Parkinson's disease.

References

- 1. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release from the nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Side effect profile of 5-HT treatments for Parkinson's disease and L-DOPA-induced dyskinesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opposing roles for dopamine and serotonin at presynaptic receptors in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beneficial effect of 5-HT1b/1d agonist on Parkinson's disease by modulating glutamate and reducing deposition of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LY310762 in Cardiovascular Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY310762 is a potent and selective antagonist of the serotonin (B10506) 1D (5-HT1D) receptor, with a binding affinity (Ki) of 249 nM and weaker affinity for the 5-HT1B receptor.[1][2] Emerging research has positioned LY310762 as a valuable tool for investigating the complex role of the serotonergic system in cardiovascular regulation. Its ability to selectively block the 5-HT1D receptor allows for the elucidation of this specific receptor's contribution to vascular tone, sympathetic nervous system activity, and its potential implications in cardiovascular pathologies such as hypertension. This technical guide provides a comprehensive overview of the current understanding of LY310762 in cardiovascular disease research, focusing on its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of LY310762.

Table 1: In Vitro Binding Affinity and Functional Activity of LY310762

| Parameter | Species/Tissue | Value | Reference |

| Ki (5-HT1D Receptor) | - | 249 nM | [1][2] |

| Affinity for 5-HT1B Receptor | Guinea Pig | Weaker than for 5-HT1D | [1][2] |

| EC50 (Potentiation of potassium-induced [3H]5-HT outflow) | Guinea Pig Cortical Slices | 31 nM | [1][3] |

Table 2: In Vivo Effects of LY310762 on Cardiovascular Parameters

| Animal Model | Dosage and Administration | Observed Effect | Reference |

| Phenylephrine-infusion rats | 1 mg/kg; i.v. | Abolished 5-HT-induced vasodilator effects | [4] |

| Anesthetized Wistar rats | 1 mg/kg | Abolished the inhibitory effect of the 5-HT1D agonist L-694,247 on vasopressor responses induced by renal nerve electrical stimulation | [5] |

| Pithed Wistar rats (sarpogrelate-treated) | - | In combination with a 5-HT7 antagonist, completely abolished the inhibitory action of 5-CT on sympathetic outflow | [3] |

Mechanism of Action and Signaling Pathways

LY310762 exerts its effects by competitively blocking the 5-HT1D receptor, thereby preventing its activation by serotonin (5-HT). The 5-HT1D receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o protein.[6] Activation of the 5-HT1D receptor in vascular smooth muscle cells has been shown to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][7] This can contribute to vasoconstriction. Furthermore, studies on 5-HT1B/1D receptors suggest a link to the activation of the mitogen-activated protein kinase (MAPK) pathway.[4][7]

By antagonizing the 5-HT1D receptor, LY310762 can therefore modulate these signaling cascades. In the context of the cardiovascular system, this antagonism has been demonstrated to have two key functional consequences:

-

Inhibition of Vasodilation: In certain vascular beds, activation of the 5-HT1D receptor contributes to vasodilation. A study in sarpogrelate-treated rats showed that the 5-HT1D receptor is involved in the renal vasodilator effect of 5-HT, a response that is blocked by LY310762.[2] This suggests that in specific contexts, 5-HT1D receptor activation can lead to the production of vasodilatory mediators.

-

Modulation of Sympathetic Neurotransmission: The 5-HT1D receptor is present on presynaptic sympathetic nerve terminals and its activation can inhibit the release of norepinephrine.[1][8] By blocking this receptor, LY310762 can prevent this sympatho-inhibitory effect. This has been demonstrated in studies where LY310762 abolished the inhibitory effect of a 5-HT1D agonist on sympathetic nerve stimulation-induced vasoconstriction in the rat kidney.[5]

The following diagram illustrates the proposed signaling pathway of the 5-HT1D receptor in vascular smooth muscle and the inhibitory effect of LY310762.

References

- 1. 5-Hydroxtryptamine Receptors in Systemic Hypertension: an arterial focus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2 receptor blockade exhibits 5-HT vasodilator effects via nitric oxide, prostacyclin and ATP-sensitive potassium channels in rat renal vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peripheral 5-HT₁D and 5-HT₇ serotonergic receptors modulate sympathetic neurotransmission in chronic sarpogrelate treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT1D receptor inhibits renal sympathetic neurotransmission by nitric oxide pathway in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of Antagonists Used for Determining the Mechanisms of Action Employed by Potential Vasodilators with Their Suggested Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Serotonergic Modulation of Neurovascular Transmission: A Focus on Prejunctional 5-HT Receptors/Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of LY310762 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY310762 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor. This technical guide provides a comprehensive overview of its pharmacological profile, drawing from key preclinical in vitro and in vivo studies. The document details its binding affinity, functional activity, and its effects on serotonergic neurotransmission and physiological systems. Methodologies for the pivotal experiments are described to facilitate replication and further investigation. All quantitative data are presented in tabular format for clarity and comparative analysis. Signaling pathways and experimental workflows are illustrated using diagrams to provide a clear visual representation of the compound's mechanism of action and experimental designs.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and pathological processes through its interaction with a diverse family of receptors. The 5-HT1 receptor subfamily, which includes the 5-HT1D receptor, has been a subject of intense research, particularly in the context of neuropsychiatric and cardiovascular disorders. The 5-HT1D receptor, a G-protein coupled receptor, functions as a presynaptic autoreceptor on serotonergic neurons, regulating the release of 5-HT. Its structural and pharmacological similarities to the 5-HT1B receptor have posed challenges in developing subtype-selective ligands. LY310762 hydrochloride has emerged as a valuable pharmacological tool due to its selective antagonist activity at the 5-HT1D receptor, enabling the elucidation of the specific roles of this receptor subtype.

Chemical Properties

| Property | Value |

| IUPAC Name | N-[3-[3-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride |

| Molecular Formula | C30H33N5O4 · HCl |

| Molecular Weight | 580.1 g/mol |

In Vitro Pharmacology

Receptor Binding Affinity

LY310762 exhibits a high affinity for the human 5-HT1D receptor with reasonable selectivity over the 5-HT1B subtype.

Table 1: Radioligand Binding Affinities of LY310762

| Receptor | Ki (nM) |

| Human 5-HT1D | 249[1] |

| Human 5-HT1B | Weak affinity[1] |

Functional Activity

In functional assays, LY310762 acts as an antagonist at the 5-HT1D autoreceptor, leading to an enhancement of serotonin release.

Table 2: Functional In Vitro Activity of LY310762

| Assay | Species | Tissue | Effect | EC50 (nM) |

| Potassium-induced [3H]5-HT outflow | Guinea Pig | Cortical Slices | Potentiation | 31[1] |

In Vivo Pharmacology

Effects on Neurotransmitter Levels

In vivo microdialysis studies in rats have demonstrated that LY310762 can enhance the effects of selective serotonin reuptake inhibitors (SSRIs) on extracellular serotonin levels.

Table 3: In Vivo Effects of LY310762 on Extracellular 5-HT in Rats

| Treatment | Dose (i.p.) | Brain Region | Maximal % Increase in 5-HT (vs. baseline) |

| Fluoxetine (B1211875) + LY310762 | 20 mg/kg + 10 mg/kg | Not Specified | 683% |

| LY310762 alone | 10 mg/kg | Not Specified | 258% |

Cardiovascular Effects

LY310762 has been shown to antagonize 5-HT-mediated renal vasodilation in a rat model.

Table 4: In Vivo Cardiovascular Effects of LY310762 in Rats

| Model | Agonist | Antagonist | Dose (i.v.) | Effect |

| Phenylephrine-infusion | 5-HT | LY310762 | 1 mg/kg | Abolished 5-HT vasodilator effects[1] |

Pharmacokinetics

There is currently no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of LY310762 hydrochloride.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

A competitive radioligand binding assay is utilized to determine the binding affinity (Ki) of LY310762 for the 5-HT1D receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1D receptor. Cells are harvested and homogenized in a suitable buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]5-HT) and a range of concentrations of LY310762. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of LY310762 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis (General Protocol)

In vivo microdialysis is employed to measure extracellular levels of serotonin in the brain of freely moving rats following the administration of LY310762 and fluoxetine.

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or striatum). The animals are allowed to recover from surgery.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: After a stabilization period, baseline dialysate samples are collected. Subsequently, LY310762 and/or fluoxetine are administered (intraperitoneally, i.p.), and dialysate samples are collected at regular intervals.

-

Neurochemical Analysis: The concentration of 5-HT in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: The 5-HT concentrations are expressed as a percentage of the mean baseline concentration.

Signaling Pathways

LY310762, as a 5-HT1D receptor antagonist, primarily acts on presynaptic autoreceptors. Its mechanism of action involves blocking the negative feedback loop of serotonin on its own release.

Conclusion

LY310762 hydrochloride is a selective 5-HT1D receptor antagonist that has proven to be a valuable research tool for delineating the physiological and pharmacological roles of this receptor subtype. Its ability to block presynaptic 5-HT1D autoreceptors leads to an enhancement of serotonergic neurotransmission, particularly in the presence of serotonin reuptake inhibitors. Furthermore, its antagonism of 5-HT1D-mediated cardiovascular effects highlights the involvement of this receptor in the regulation of vascular tone. The lack of publicly available pharmacokinetic data represents a significant gap in its pharmacological profile and warrants further investigation. This technical guide provides a consolidated resource for researchers working with or interested in the pharmacology of LY310762.

References

An In-Depth Technical Guide on the Interaction of LY310762 with the Serotonergic System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of LY310762 and its interaction with the serotonin (B10506) (5-HT) system. Contrary to initial hypotheses, LY310762 is not a direct inhibitor of the serotonin reuptake transporter (SERT). Instead, it functions as a selective antagonist of the 5-HT1D receptor. This antagonism of presynaptic 5-HT1D autoreceptors leads to an increase in serotonin release, thereby indirectly modulating serotonergic neurotransmission. This guide details the quantitative binding affinities, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data on LY310762

The following tables summarize the key quantitative parameters that define the pharmacological profile of LY310762.

Table 1: Receptor Binding Affinity of LY310762

| Target Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| 5-HT1D | [3H]-5-HT | Guinea Pig Brain Cortex | 31 | [Pullar et al., 2004] |

| 5-HT1D | Not Specified | Not Specified | 249 | [MedChemExpress] |

| 5-HT1B | [3H]-5-HT | Guinea Pig Brain Cortex | >1000 | [Pullar et al., 2004] |

Table 2: Functional Activity of LY310762

| Assay | Preparation | Effect | EC50 (nM) | Reference |

| Potassium-evoked [3H]-5-HT Outflow | Guinea Pig Cortical Slices | Potentiation | 31 | [AbMole BioScience] |

Mechanism of Action: An Indirect Modulator of Serotonin Levels

LY310762's primary mechanism of action is the blockade of presynaptic 5-HT1D receptors. These receptors function as autoreceptors, forming a negative feedback loop that regulates the release of serotonin from the presynaptic neuron. When serotonin is released into the synaptic cleft, it can bind to these 5-HT1D autoreceptors, which in turn inhibits further serotonin release.

By acting as an antagonist, LY310762 blocks this feedback mechanism. This disinhibition of the presynaptic terminal leads to an increased release of serotonin into the synaptic cleft.

Synergy with Selective Serotonin Reuptake Inhibitors (SSRIs)

The modulatory effect of LY310762 on serotonin levels is particularly significant when co-administered with a selective serotonin reuptake inhibitor (SSRI) such as fluoxetine (B1211875). SSRIs block the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and residence time of serotonin in the synapse.

When LY310762 and an SSRI are used concurrently, a synergistic effect is observed. The SSRI prevents the reuptake of the excess serotonin released due to the 5-HT1D antagonism by LY310762, leading to a more substantial and sustained increase in synaptic serotonin levels than either compound could achieve alone. In vivo microdialysis studies have demonstrated that LY310762 significantly enhances the increase in extracellular 5-HT concentration produced by fluoxetine[1].

Experimental Protocols

The following are detailed methodologies for the key experiments that have characterized the interaction of LY310762 with the serotonergic system.

Radioligand Binding Assays for 5-HT1D Receptor Affinity

This protocol is based on the methods described for determining the binding affinity of ligands to 5-HT receptors.

Objective: To determine the binding affinity (Ki) of LY310762 for the 5-HT1D receptor.

Materials:

-

Tissue Preparation: Guinea pig brain cortex, homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7).

-

Radioligand: [3H]-5-Hydroxytryptamine ([3H]-5-HT).

-

Competitor: LY310762.

-

Non-specific binding control: 10 µM 5-HT.

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.7) containing 4 mM CaCl2, 0.1% ascorbic acid, and 10 µM pargyline.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.7).

-

Filtration Apparatus: Brandel cell harvester with GF/B filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain cortex in Tris-HCl buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the incubation buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-5-HT (at a concentration near its Kd), and varying concentrations of LY310762. For total binding, no competitor is added. For non-specific binding, 10 µM 5-HT is added.

-

Incubation: Incubate the plates at 37°C for 10 minutes.

-

Filtration: Terminate the incubation by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of LY310762 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

[3H]-5-HT Outflow from Brain Slices

This functional assay measures the effect of LY310762 on serotonin release from neuronal terminals.

Objective: To determine the functional effect of LY310762 on potassium-evoked serotonin release.

Materials:

-

Tissue Preparation: Guinea pig cerebral cortex slices (0.3 mm thickness).

-

Radiolabeling Solution: Krebs buffer containing [3H]-5-HT.

-

Superfusion Buffer: Krebs buffer.

-

Stimulation Buffer: Krebs buffer containing a high concentration of KCl (e.g., 25 mM).

-

Test Compound: LY310762.

-

Superfusion System.

-

Scintillation Counter.

Procedure:

-

Slice Preparation and Loading: Prepare cortical slices and pre-incubate them in Krebs buffer. Load the slices with serotonin by incubating them with [3H]-5-HT.

-

Superfusion: Transfer the slices to a superfusion chamber and perfuse with Krebs buffer at a constant flow rate.

-

Basal Release: Collect fractions of the superfusate to establish the basal rate of [3H]-5-HT outflow.

-

Stimulation: Induce neurotransmitter release by switching to the high-KCl stimulation buffer for a short period (S1).

-

Drug Application: Introduce LY310762 into the superfusion buffer and continue perfusion.

-

Second Stimulation: Apply a second stimulation with high-KCl buffer in the presence of LY310762 (S2).

-

Quantification: Measure the radioactivity in all collected fractions using a scintillation counter.

-

Data Analysis: Calculate the ratio of the evoked release in the second stimulation (S2) to the first stimulation (S1). A ratio greater than 1 indicates that the drug potentiated serotonin release. Determine the EC50 from the dose-response curve of LY310762.

In Vivo Microdialysis

This in vivo technique measures the extracellular levels of serotonin in the brain of a freely moving animal.

Objective: To assess the effect of LY310762, alone and in combination with fluoxetine, on extracellular serotonin levels.

Materials:

-

Animal Model: Male Dunkin Hartley guinea pigs.

-

Microdialysis Probes: Concentric microdialysis probes with a suitable molecular weight cut-off membrane.

-

Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

-

Test Compounds: LY310762 and fluoxetine.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for the quantification of serotonin.

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the desired brain region (e.g., cortex or hippocampus).

-

Recovery: Allow the animal to recover from surgery.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant, low flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular serotonin concentration.

-

Drug Administration: Administer LY310762 (e.g., 10 mg/kg, i.p.) and/or fluoxetine (e.g., 20 mg/kg, i.p.).

-

Sample Collection: Continue to collect dialysate samples for several hours post-injection.

-

Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-injection serotonin levels as a percentage of the pre-injection baseline. Compare the effects of LY310762 alone, fluoxetine alone, and the combination of both drugs.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using the Graphviz DOT language to illustrate the key concepts discussed in this guide.

Figure 1: Signaling pathway of the presynaptic 5-HT1D autoreceptor.

Figure 2: Logical workflow of the synergistic effect of LY310762 and an SSRI.

Conclusion

LY310762 is a selective 5-HT1D receptor antagonist that indirectly modulates the serotonergic system by blocking presynaptic autoreceptors, leading to increased serotonin release. It does not directly inhibit the serotonin transporter. The potentiation of SSRI-induced increases in extracellular serotonin highlights a potentially valuable therapeutic strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of neuropharmacology and drug development.

References

In Vivo Effects of LY310762 on 5-HT Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of LY310762 on serotonin (B10506) (5-HT) levels, with a particular focus on its interaction with selective serotonin reuptake inhibitors (SSRIs). LY310762 is a selective antagonist for the 5-HT1D receptor, a key component in the autoregulation of serotonin release. Understanding the pharmacodynamic effects of this compound is crucial for the development of novel therapeutic strategies targeting the serotonergic system.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the in vivo effects of LY310762 and related compounds on extracellular 5-HT levels. The data are compiled from preclinical studies utilizing in vivo microdialysis.

| Compound | Dose and Administration | Animal Model | Brain Region | Effect on Extracellular 5-HT | Citation |

| LY310762 | 10 mg/kg (i.p.) in combination with Fluoxetine (B1211875) (20 mg/kg, i.p.) | Dunkin Hartley guinea pigs | Not specified | Potentiated the increase produced by Fluoxetine | [1] |